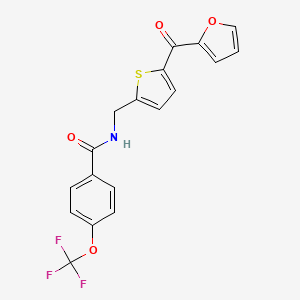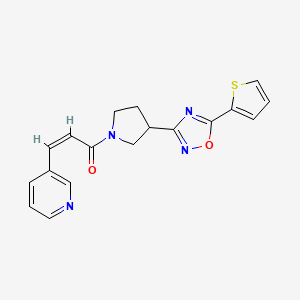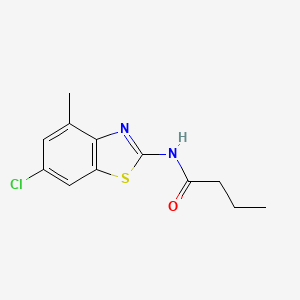
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a trifluoromethoxy benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(furan-2-carbonyl)thiophene and 4-(trifluoromethoxy)benzoyl chloride. These intermediates are then coupled under specific reaction conditions to form the final product.
-
Step 1: Synthesis of 5-(furan-2-carbonyl)thiophene
Reagents: Furan-2-carboxylic acid, thiophene-2-carboxylic acid, coupling agents (e.g., DCC, EDC)
Conditions: Typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran, under inert atmosphere (e.g., nitrogen or argon).
-
Step 2: Synthesis of 4-(trifluoromethoxy)benzoyl chloride
Reagents: 4-(trifluoromethoxy)benzoic acid, thionyl chloride or oxalyl chloride
Conditions: Reflux in anhydrous solvents like dichloromethane, under inert atmosphere.
-
Step 3: Coupling Reaction
Reagents: 5-(furan-2-carbonyl)thiophene, 4-(trifluoromethoxy)benzoyl chloride, base (e.g., triethylamine)
Conditions: Typically carried out in anhydrous solvents like dichloromethane, under inert atmosphere, at low temperatures (0-5°C).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The carbonyl group in the furan ring can be reduced to form alcohols or ethers.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Reagents like sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, ethers
Substitution: Various substituted benzamides
Aplicaciones Científicas De Investigación
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural products and polymers.
Mecanismo De Acción
The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-(Furan-2-carbonyl)thiophen-2-yl)acetic acid
- 2-[5-(Furan-2-carbonyl)thiophen-2-yl]ethan-1-amine
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO4S/c19-18(20,21)26-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-25-14/h1-9H,10H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOCUHPPHBQKCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-ethyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2414867.png)
![(3Z)-3-[(4-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2414868.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2414871.png)


![1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole;dihydrochloride](/img/structure/B2414878.png)
![2-amino-N-(4-fluorobenzyl)-1-{[(E)-pyridin-4-ylmethylidene]amino}-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414879.png)
![5-[Benzyl(methyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2414880.png)

![[(9h-Fluoren-9-ylmethoxycarbonylamino)]-(4-methoxyphenyl)acetic acid](/img/structure/B2414883.png)

![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

